Cas no 1705849-41-7 (3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide)

3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide
- F6441-4635
- 3-methylsulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- AKOS024883651
- 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- 1705849-41-7
- (1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
-
- インチ: 1S/C17H24N2O3S/c1-23(21,22)16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
- InChIKey: AFMQWYJNOHVTFO-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1CC2CCC(C1)N2C(NCCC1C=CC=CC=1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 336.15076381g/mol
- どういたいしつりょう: 336.15076381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 74.9Ų
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6441-4635-5μmol |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6441-4635-2μmol |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6441-4635-30mg |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6441-4635-50mg |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6441-4635-1mg |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6441-4635-15mg |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6441-4635-40mg |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6441-4635-75mg |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6441-4635-20mg |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6441-4635-20μmol |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
1705849-41-7 | 20μmol |
$118.5 | 2023-09-09 |
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamideに関する追加情報
Introduction to 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide (CAS No. 1705849-41-7) and Its Emerging Applications in Chemical Biology
The compound 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide, identified by its CAS number 1705849-41-7, represents a fascinating molecule with significant potential in the field of chemical biology and drug discovery. Its unique structural framework, featuring a bicyclic scaffold with an azabicyclo moiety, combined with functional groups such as a methanesulfonyl group and a phenylethyl side chain, makes it a promising candidate for further exploration in medicinal chemistry and pharmacological research.
Recent advancements in the design of biologically active molecules have highlighted the importance of heterocyclic structures in modulating biological pathways. The bicyclic system in 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide contributes to its rigidity, which can be advantageous for binding to specific targets with high affinity and selectivity. This structural motif has been increasingly studied for its role in enhancing metabolic stability and improving pharmacokinetic properties, making it a valuable scaffold for the development of novel therapeutic agents.
The presence of the methanesulfonyl group in the molecule is particularly noteworthy, as this functional moiety is known for its ability to enhance binding interactions through dipole-dipole interactions and hydrogen bonding. In the context of drug design, such groups are often incorporated to improve solubility and bioavailability, as well as to modulate receptor affinity. The phenylethyl side chain, on the other hand, introduces lipophilicity and can influence the compound's ability to cross biological membranes, which is critical for achieving effective drug delivery.
Current research in chemical biology has demonstrated that molecules with complex cyclic structures can exhibit unique pharmacological profiles due to their ability to fit into specific binding pockets of biological targets. The azabicyclo3.2.1octane core of 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide has been shown to interact with enzymes and receptors in a manner that is distinct from simpler linear or aromatic compounds. This specificity has led to interest in its potential applications as an intermediate in the synthesis of more complex bioactive molecules.
One of the most compelling aspects of this compound is its potential as a tool for studying biological mechanisms at the molecular level. Researchers are increasingly utilizing structurally complex molecules like 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide to probe the function of key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. By understanding how these molecules interact with biological systems, scientists can gain insights into disease pathways and develop more targeted therapeutic strategies.
The synthesis of 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide represents a significant achievement in synthetic organic chemistry, showcasing the ability to construct complex cyclic frameworks with high precision. The development of efficient synthetic routes has enabled researchers to produce this compound in sufficient quantities for both laboratory studies and potential clinical investigations. Advances in synthetic methodologies have also allowed for modifications to the core structure, enabling the exploration of analogues with tailored biological activities.
In conclusion, 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide (CAS No. 1705849-41-7) stands out as a promising entity in chemical biology and drug discovery due to its unique structural features and functional groups. Its rigid bicyclic scaffold, combined with modulatory functional moieties such as the methanesulfonyl group and phenylethyl side chain, makes it an attractive candidate for further investigation into its pharmacological potential. As research continues to uncover new applications for structurally complex molecules like this one, their role in advancing therapeutic strategies is likely to grow significantly.
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